4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine and multiple methoxy groups attached to a tetrahydroquinoline core. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4,5-dimethoxyphenyl compounds followed by cyclization to form the tetrahydroquinoline core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is investigated for its use in materials science, such as the development of new polymers or catalysts
Mechanism of Action
The mechanism of action of 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxyphenylacetic acid
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-4,5-dimethoxyphenol
Uniqueness
Compared to these similar compounds, 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE stands out due to its tetrahydroquinoline core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-23-10-5-14-19(17(6-10)26-4)12(8-18(22)21-14)11-7-15(24-2)16(25-3)9-13(11)20/h5-7,9,12H,8H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUABFXIPLOUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3Br)OC)OC)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.